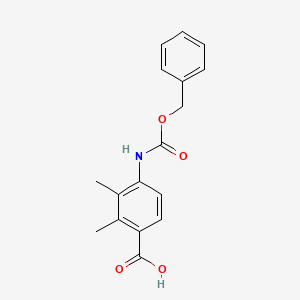

![molecular formula C20H14ClN3O5S B2964182 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime CAS No. 477851-97-1](/img/structure/B2964182.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Transparent Aromatic Polyimides

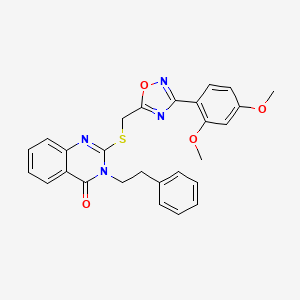

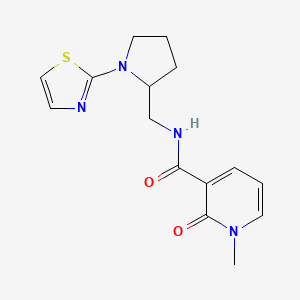

Polyimides synthesized from thiophenyl-substituted benzidines, including compounds synthesized via reactions involving (3-nitrophenyl)(phenyl)sulfane and (4-chlorophenyl)(3-nitrophenyl)sulfane, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are transparent and colorless, making them potentially useful in optical applications where high performance and stability under thermal stress are required (Tapaswi et al., 2015).

Sulfonamide-based Carbonic Anhydrase Inhibitors

The reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols leads to the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, which are of therapeutic interest. This highlights a medicinal chemistry application, emphasizing the compound's potential role in developing new inhibitors for enzyme targets (Sapegin et al., 2018).

Synthesis of Aromatic Diketoximes

Aromatic diketoximes, including those synthesized from compounds related to the chemical , show promise in the synthesis of complex polyesters and polypyrroles, as well as in forming complexes with nickel salts. This underscores their versatility in synthetic chemistry and potential applications in fine organic synthesis and materials science (Musaev et al., 2020).

Chemiluminescence of Sulfanyl-substituted Compounds

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their synthesis and chemiluminescent properties, reveals the potential for applications in chemiluminescent probes and materials. The base-induced decomposition of these compounds in DMSO produces light, indicating their utility in developing new chemiluminescent markers or sensors (Watanabe et al., 2010).

Colorimetric Nitric Oxide Detection

The development of colorimetric methods for determining nitric oxide concentration in neutral aqueous solutions showcases the analytical chemistry applications of related compounds. These methods utilize the reactions of nitrosating and oxidizing intermediates, offering a straightforward approach to detecting nitric oxide, a molecule of significant interest in various biological and environmental contexts (Nims et al., 1995).

properties

IUPAC Name |

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O5S/c21-16-4-8-18(9-5-16)30-20-10-3-15(11-19(20)24(27)28)12-22-29-13-14-1-6-17(7-2-14)23(25)26/h1-12H,13H2/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHQTUHWPVYBN-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)

![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)